REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])([CH3:3])[CH3:2]>CCO.[Ni]>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8][NH2:9])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
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32 g
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Type
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reactant
|
Smiles
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C(C)(C)OC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 500 mL Parr bottle was flushed with argon
|
Type
|
CUSTOM
|
Details
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The flask was evacuated
|
Type
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CUSTOM
|
Details
|
flushed with N2 three times
|
Type
|
ADDITION
|
Details
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before being charged with 40 psi H2
|
Type
|
CUSTOM
|
Details
|
the flask was recharged to 40 psi and consumption of gas
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Type
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FILTRATION
|
Details
|
was carefully filtered
|
Type
|
CUSTOM
|
Details
|
without drying
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on an Isco automated system
|
Type
|
WASH
|
Details
|
eluted with 0-5% (MeOH+0.5M NH3) in CH2Cl2 over 30 min at 40 mL/min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |